propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate
Description
Propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. Key structural attributes include:
- Position 2 substitution: A 2,5-dimethylphenyl group, which introduces steric bulk and electron-donating methyl groups.
For example, pyrazolo[1,5-a]pyrazine derivatives are often synthesized via cyclization of enaminones with pyrazole precursors in acetic acid , or by reacting thioether intermediates with activated halides .
Pyrazolo[1,5-a]pyrazine derivatives are pharmacologically relevant, with reported activities including antibacterial, anti-inflammatory, and enzyme-modulating effects .
Properties
IUPAC Name |
propan-2-yl 2-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-12(2)24-18(23)11-25-19-17-10-16(21-22(17)8-7-20-19)15-9-13(3)5-6-14(15)4/h5-10,12H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRNXJNSKAQTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate typically involves multiple stepsThe final step involves the esterification of the sulfanyl group with propan-2-yl acetate under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols.
Scientific Research Applications
Propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural Analog 1: 2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Key Differences :
- Position 2 substituent : 4-Methylphenyl (single methyl group) vs. 2,5-dimethylphenyl (two methyl groups). The latter increases steric hindrance and may enhance hydrophobic interactions.
- Position 4 substituent: Sulfanylacetamide linked to a trifluoromethylphenyl group vs. a propan-2-yl ester.
Structural Analog 2: 2-(4-Ethoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine
Key Differences :
- Position 2 substituent : 4-Ethoxyphenyl (electron-donating ethoxy group) vs. 2,5-dimethylphenyl. Ethoxy groups can enhance π-π stacking interactions but reduce steric bulk.
- Position 4 substituent: Isobutylsulfanyl vs. sulfanylacetate ester.
Physicochemical Properties :
- The acetate ester in the target compound likely confers higher water solubility than the isobutylsulfanyl group in Analog 2.
- Isobutylsulfanyl may enhance membrane permeability due to increased lipophilicity.
Structural Analog 3: 7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Core Difference :
- Pyrazolo[1,5-a]pyrimidine (pyrimidine core) vs. pyrazolo[1,5-a]pyrazine (pyrazine core). Pyrimidine cores are more electron-deficient, affecting electronic distribution and binding interactions.
Substituent Comparison :
- Dichlorophenyl and methylsulfanyl groups in Analog 3 vs. dimethylphenyl and sulfanylacetate in the target compound. Chlorine atoms increase electronegativity, while methylsulfanyl offers moderate lipophilicity.
Structural Insights :
- Analog 3’s crystal structure reveals a dihedral angle of 54.9° between the pyrazolopyrimidine core and aryl group , suggesting moderate planarity. Similar conformational analysis for the target compound could predict its binding mode.
Tabulated Comparison of Key Features
Biological Activity
Propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of pyrazolo derivatives, characterized by the presence of a pyrazolo[1,5-a]pyrazine moiety linked to a sulfanyl group. The molecular formula is , with a molecular weight of approximately 320.41 g/mol.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study highlighted that pyrazolo compounds can inhibit bacterial growth by disrupting cell wall synthesis and function.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Moderate | Inhibition of cell wall synthesis |
| Similar Pyrazolo Compounds | Significant | Disruption of membrane integrity |
Anticancer Activity
Several studies have reported the anticancer potential of pyrazolo derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Case Study:
In vitro studies on human cancer cell lines demonstrated that pyrazolo derivatives can significantly reduce cell viability at concentrations as low as 10 µM. The mechanism involves the activation of caspase pathways leading to programmed cell death.
Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective properties. It has been proposed that the compound can modulate neurotransmitter systems, particularly serotonin receptors.
Experimental Findings:
A study investigating the effects on serotonin receptor activity revealed that similar compounds could enhance serotonin uptake in neuronal cells, suggesting potential applications in treating mood disorders.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: Compounds may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with neurotransmitter receptors can alter signaling pathways.
- Oxidative Stress Reduction: Some derivatives have shown antioxidant properties that protect cells from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
